molecular formula C46H62O4 B13848694 Menaquinone-7-carboxylic Acid

Menaquinone-7-carboxylic Acid

Cat. No.: B13848694
M. Wt: 679.0 g/mol
InChI Key: XOKYTLKCVLFNFK-XMPAJDBOSA-N
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Description

Menaquinone-7-carboxylic Acid is a derivative of Menaquinone-7, which is a subtype of Vitamin K2. Vitamin K2 is essential for various biological functions, including blood coagulation, bone health, and cardiovascular health. This compound retains the beneficial properties of Menaquinone-7 while offering unique chemical characteristics that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Menaquinone-7-carboxylic Acid typically involves the modification of Menaquinone-7. One common method is the carboxylation of Menaquinone-7 using carbon dioxide under high pressure and temperature conditions. This reaction often requires a catalyst, such as palladium or nickel, to facilitate the carboxylation process.

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered strains of Bacillus subtilis. These strains are optimized to produce high yields of Menaquinone-7, which is then chemically modified to obtain this compound. The fermentation process involves the use of biofilm reactors and fermentation optimization techniques to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Menaquinone-7-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

Menaquinone-7-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in treating osteoporosis, cardiovascular diseases, and certain types of cancer.

    Industry: Utilized in the production of dietary supplements and pharmaceuticals

Mechanism of Action

Menaquinone-7-carboxylic Acid exerts its effects by participating in the electron transport chain within cells. It acts as an electron carrier, facilitating the transfer of electrons between different molecules. This process is crucial for cellular respiration and energy production. The compound also interacts with various enzymes and proteins, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Menaquinone-4: Another subtype of Vitamin K2 with a shorter isoprenoid side chain.

    Phylloquinone (Vitamin K1): A form of Vitamin K found in leafy green vegetables.

    Menadione (Vitamin K3): A synthetic form of Vitamin K.

Uniqueness

Menaquinone-7-carboxylic Acid is unique due to its extended isoprenoid side chain and the presence of a carboxylic acid group. These structural features enhance its stability and bioavailability, making it more effective in certain biological and industrial applications compared to other forms of Vitamin K .

Properties

Molecular Formula

C46H62O4

Molecular Weight

679.0 g/mol

IUPAC Name

(2E,6E,10E,14E,18E,22E,26E)-2,6,10,14,18,22,26-heptamethyl-28-(3-methyl-1,4-dioxonaphthalen-2-yl)octacosa-2,6,10,14,18,22,26-heptaenoic acid

InChI

InChI=1S/C46H62O4/c1-33(19-12-20-35(3)23-14-24-37(5)27-16-28-39(7)46(49)50)17-11-18-34(2)21-13-22-36(4)25-15-26-38(6)31-32-41-40(8)44(47)42-29-9-10-30-43(42)45(41)48/h9-10,17,20-21,24-25,28-31H,11-16,18-19,22-23,26-27,32H2,1-8H3,(H,49,50)/b33-17+,34-21+,35-20+,36-25+,37-24+,38-31+,39-28+

InChI Key

XOKYTLKCVLFNFK-XMPAJDBOSA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O

Origin of Product

United States

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